molecular formula C13H19NO3 B11806876 tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11806876
M. Wt: 237.29 g/mol
InChI Key: DNSVMYKBURQBMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a furan-3-yl substituent at the 2-position. The furan moiety’s electron-rich nature may influence reactivity and spectral characteristics compared to phenyl or aliphatic substituents .

Properties

IUPAC Name

tert-butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-7-4-5-11(14)10-6-8-16-9-10/h6,8-9,11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSVMYKBURQBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table summarizes key analogs and their properties:

Substituent Molecular Weight Physical State Yield Key Spectral Data Synthetic Method Reference
2-(2-Fluorostyryl) 314.15 White solid N/A IR: 1695 cm⁻¹ (C=O); ¹H NMR: δ 7.45–7.30 (m, 4H, Ar-H), 6.65 (d, J=16.1 Hz, 1H, CH₂) Photoredox-mediated α-vinylation
2-(3-(Trifluoromethyl)styryl) 364.15 Colorless oil N/A ¹³C NMR: δ 154.8 (C=O), 138.2 (CF₃); MS: m/z 364.14934 Photoredox-mediated α-vinylation
2-(2-Methylbenzyl) 206 Colorless oil 30% ¹H NMR: δ 2.32 (s, 3H, CH₃); ¹³C NMR: δ 20.14 (CH₃) Visible light-induced catalysis
2-(4-Isopropylbenzyl) 234 Colorless oil 70% ¹³C NMR: δ 28.99 (CH(CH₃)₂); MS: Molecular ion peak at m/z 234 Visible light-induced catalysis
2-(2-Oxobut-3-en-1-yl) N/A N/A N/A InChIKey: GOHHAXADXDZDHP-UHFFFAOYSA-N Commercial synthesis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 3-(trifluoromethyl)styryl substituent () introduces strong electron-withdrawing effects, reflected in downfield ¹³C NMR shifts (δ 138.2 for CF₃) and higher molecular weight (364.15 vs. 314.15 for the 2-fluorostyryl analog). Such groups may enhance metabolic stability but reduce nucleophilic reactivity .
  • Steric Effects: Bulky substituents like 4-isopropylbenzyl () correlate with higher yields (70% vs. This contrasts with photoredox methods, where yields are unreported but may depend on substituent electronic compatibility .
  • Conjugation : Styryl groups () exhibit distinct ¹H NMR signals for trans-vinylic protons (δ 6.65, J=16.1 Hz), absent in benzyl derivatives. Conjugation may also influence UV-Vis absorption, though data are unavailable .

Research Implications and Gaps

  • Furan-Specific Data : The absence of furan-3-yl analogs in the evidence limits direct comparison. Furan’s aromaticity and lone pair electrons may alter reactivity (e.g., in Diels-Alder reactions) and NMR signals (predicted δ 110–150 ppm for furan carbons).

Biological Activity

tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a furan moiety. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Its molecular formula is C13H19NO3C_{13}H_{19}NO_3 with a molecular weight of approximately 237.29 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its biological activity and solubility properties .

The biological activity of this compound is primarily attributed to its interactions with specific biochemical targets within cells. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. Research indicates that the furan ring plays a significant role in enhancing these biological interactions, making the compound a promising candidate for drug development .

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Effects : Initial investigations suggest that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the furan position or modifications to the pyrrolidine ring can significantly affect biological activity. For instance, related compounds such as tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate exhibit different reactivity and potentially distinct biological profiles .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its potential applications:

  • Anti-inflammatory Studies : In vivo experiments demonstrated that administration of this compound significantly reduced markers of inflammation in animal models .
  • Anticancer Activity : A study evaluating the compound's effects on various cancer cell lines revealed that it inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Pharmacokinetics : Research involving pharmacokinetic modeling indicated that this compound has favorable absorption characteristics when administered intraperitoneally, with a half-life suggesting prolonged action within biological systems .

Comparative Analysis

The following table summarizes key differences between related compounds and their respective biological activities:

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC13H19NO3Anti-inflammatory, anticancerEnhanced lipophilicity
tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylateC13H19NO2SModerate antibacterialDifferent heterocyclic moiety
tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylateC14H26N2O2Varies significantlyContains piperidine instead of pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.